molecular formula C17H16ClNO3 B5850920 (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5850920
M. Wt: 317.8 g/mol
InChI Key: QUKGQTGJYKJDBU-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond (2E) and two aromatic rings substituted with methoxy and chloro groups. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the amine.

    Amidation: Finally, the amine is reacted with an appropriate acyl chloride or anhydride to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond can yield the corresponding saturated amide.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Intermediates: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group on the second aromatic ring.

    (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

    Substitution Pattern: The presence of both methoxy and chloro groups on the aromatic rings provides unique electronic and steric properties.

    Conjugated System: The conjugated double bond system may impart specific reactivity and biological activity.

This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.

Properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)5-10-17(20)19-15-11-13(18)6-9-16(15)22-2/h3-11H,1-2H3,(H,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGQTGJYKJDBU-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.